Methanesulfonic acid, (1R)-1-methylpropyl ester
Overview
Description
Methanesulfonic acid, (1R)-1-methylpropyl ester, is an organic compound that belongs to the class of sulfonic acid esters. It is a colorless liquid with a distinctive odor and is known for its strong acidity. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Mechanism of Action
Mode of Action
As an ester, this compound likely undergoes hydrolysis in biological systems, a process catalyzed by esterases or by the acidic or basic conditions within the body. This hydrolysis process breaks the ester bond, resulting in the formation of an alcohol and a carboxylic acid or its salt . The resulting products can then interact with their respective targets within the body.
Biochemical Pathways
The specific effects would depend on the resulting products of the ester hydrolysis and their interactions with biological targets .
Pharmacokinetics
It would be metabolized primarily through hydrolysis, and the resulting products would be excreted via renal or biliary routes .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biological targets it interacts with. Given the lack of specific information, it is difficult to provide a detailed description of these effects .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. For instance, the rate of ester hydrolysis can be influenced by both pH and temperature. Additionally, the presence of specific enzymes (esterases) can also impact the rate of hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid, (1R)-1-methylpropyl ester, can be synthesized through the esterification of methanesulfonic acid with (1R)-1-methylpropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound, involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced separation techniques, such as distillation, ensures high purity and yield of the final product. The industrial production methods are optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, (1R)-1-methylpropyl ester, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to methanesulfonic acid and (1R)-1-methylpropanol in the presence of water and an acid or base catalyst.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation: The ester can undergo oxidation reactions to form sulfonic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Substitution: Nucleophiles (amines, alcohols), solvent, heat.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvent, heat.
Major Products Formed
Hydrolysis: Methanesulfonic acid, (1R)-1-methylpropanol.
Substitution: Various substituted sulfonic acid esters.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
Methanesulfonic acid, (1R)-1-methylpropyl ester, has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for esterification and substitution reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester substrates.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, such as surfactants and detergents, due to its strong acidity and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, ethyl ester
- Methanesulfonic acid, isopropyl ester
- Methanesulfonic acid, butyl ester
Uniqueness
Methanesulfonic acid, (1R)-1-methylpropyl ester, is unique due to its specific ester group, which imparts distinct reactivity and properties compared to other methanesulfonic acid esters. The (1R)-1-methylpropyl group provides steric hindrance and influences the compound’s solubility and reactivity in various chemical reactions.
Properties
IUPAC Name |
[(2R)-butan-2-yl] methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWQGEBNCNNFCI-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66194-68-1 | |
Record name | Methanesulfonic acid, 1-methylpropyl ester, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066194681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
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